3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-(3-{[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)propan-1-one
Description
This compound is a heterocyclic small molecule featuring a 3,5-dimethyl-1,2-oxazole moiety linked to a piperidine ring via a propan-1-one bridge. The piperidine subunit is further functionalized with a methyl group bearing a 1,2,4-oxadiazol-5-yl ring substituted at position 3 with pyrazin-2-yl. The pyrazine substituent may enhance solubility or target-specific interactions, while the dimethyloxazole group could influence lipophilicity and steric effects.
Properties
IUPAC Name |
3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O3/c1-13-16(14(2)28-24-13)5-6-19(27)26-9-3-4-15(12-26)10-18-23-20(25-29-18)17-11-21-7-8-22-17/h7-8,11,15H,3-6,9-10,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCTDRTKIBDNIHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)N2CCCC(C2)CC3=NC(=NO3)C4=NC=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-(3-{[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)propan-1-one is a complex molecular structure that incorporates oxazole and oxadiazole moieties known for their diverse biological activities. This article examines the biological activity of this compound based on available literature, including its pharmacological properties, synthesis methods, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This indicates a molecular weight of approximately 342.41 g/mol. The presence of oxazole and oxadiazole rings contributes to its biological activity by enhancing interactions with biological targets.
Pharmacological Activities
Research has indicated that compounds containing oxazole and oxadiazole derivatives exhibit a range of biological activities:
Antimicrobial Activity
Studies have shown that derivatives of oxazole can possess significant antimicrobial properties. For instance, a review highlighted the antimicrobial potential of various oxazole derivatives against pathogens such as Staphylococcus aureus and Escherichia coli. In particular, compounds with similar structures demonstrated minimum inhibitory concentrations (MIC) ranging from 0.8 to 3.2 µg/ml against different fungal strains .
Anticancer Activity
The incorporation of piperidine and pyrazine moieties in the structure may enhance anticancer activity. A study on related compounds indicated that they could inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Anti-inflammatory Effects
Compounds similar to the one have been noted for their anti-inflammatory properties. For example, certain oxazole derivatives have been shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting potential applications in treating inflammatory diseases .
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. A common approach includes:
- Formation of the Oxazole Ring : This can be achieved through cyclization reactions involving appropriate precursors.
- Introduction of Piperidine and Pyrazine Moieties : These groups can be introduced via nucleophilic substitution reactions or coupling reactions with pre-synthesized intermediates.
- Final Coupling : The final product is obtained through a coupling reaction that combines all functional groups into a single molecular entity.
Study 1: Antimicrobial Screening
A recent study synthesized several oxazole derivatives and evaluated their antimicrobial activity against common pathogens. The compound demonstrated significant activity against Candida albicans with an MIC of 0.8 µg/ml .
| Compound | MIC (µg/ml) | Target Pathogen |
|---|---|---|
| 11 | 1.6 | Candida albicans |
| 12 | 0.8 | Candida tropicalis |
| 13 | 3.2 | Staphylococcus aureus |
Study 2: Anticancer Activity
In another case study focusing on the anticancer potential of related compounds, it was found that specific derivatives led to a reduction in cell viability in cancer cell lines by over 50% at concentrations as low as 10 µM .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural motifs with several heterocyclic derivatives, including:
Key Differences and Implications
Oxadiazole Substituents :
- The target compound’s oxadiazole ring is substituted with pyrazin-2-yl, a nitrogen-rich aromatic system, whereas analogues like the 2-chlorophenyl-substituted oxadiazole in prioritize halogen-mediated hydrophobic interactions. Pyrazine may enhance solubility or engage in π-π stacking with biological targets.
Pharmacokinetic Properties :
- The piperidine ring in the target compound (vs. piperazine in ) reduces basicity, which may alter membrane permeability and metabolic stability. Piperidine’s lower polarity could improve blood-brain barrier penetration.
Synthetic Complexity :
- The integration of three heterocycles (oxazole, oxadiazole, pyrazine) increases synthetic difficulty compared to simpler analogues , though modular synthesis routes (e.g., Huisgen cycloaddition for oxadiazoles) may mitigate this.
Research Findings
- Bioactivity : While direct bioactivity data for the target compound are unavailable, structurally related oxadiazole-piperidine hybrids exhibit kinase inhibitory or antimicrobial activity .
- Toxicity: No TRI (Toxics Release Inventory) data exist for this compound, though revisions in TRI reports (e.g., manganese/zinc compound corrections ) highlight the importance of accurate environmental and toxicological profiling.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
